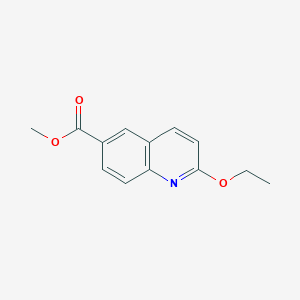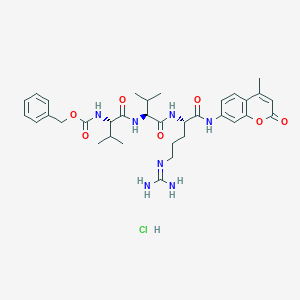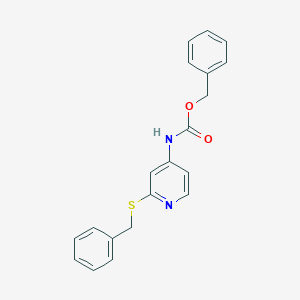
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate, also known as BBP, is an organic compound with the molecular formula C13H15NOS. BBP has been used in a variety of scientific research applications, including drug design and development, organic chemistry, and biochemistry. BBP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and pain. In addition, BBP has been shown to have anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has a wide range of applications in scientific research. It has been used to investigate the effects of COX-2 inhibitors on inflammation and pain, as well as to study the biochemical and physiological effects of drugs and other compounds. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been used to study the mechanism of action of drugs and other compounds, as well as to design and develop new drugs. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been used in organic chemistry to synthesize a variety of compounds, and in biochemistry to study the effects of compounds on cellular processes.
Wirkmechanismus
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, an enzyme involved in inflammation and pain. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to decreased inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX-2 by Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% leads to decreased inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been shown to inhibit the growth of cancer cells and to have anti-viral and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% in laboratory experiments has several advantages. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, making it an ideal compound for studying the effects of COX-2 inhibitors on inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is relatively easy to synthesize, making it a convenient and cost-effective compound for use in laboratory experiments. However, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is not without its limitations. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a relatively small molecule, making it difficult to study its effects on larger biological systems.
Zukünftige Richtungen
There are several potential future directions for Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%. One potential direction is to further investigate the effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on inflammation and pain. Another potential direction is to explore the potential of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% as an anti-cancer agent. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on cellular processes. Finally, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% could also be used as a starting material for the synthesis of other compounds.
Synthesemethoden
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% can be synthesized via a two-step process. In the first step, the starting material, benzylthiopyridin-4-ylcarbamate, is reacted with benzyl bromide in the presence of a base, such as sodium hydroxide, to produce the desired product. In the second step, the product is then reacted with sodium hydroxide and an acid, such as sulfuric acid, to produce the desired product.
Eigenschaften
IUPAC Name |
benzyl N-(2-benzylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-20(24-14-16-7-3-1-4-8-16)22-18-11-12-21-19(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHIMLPFCTOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC=C2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

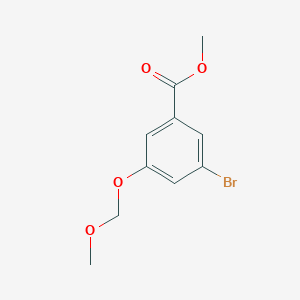
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
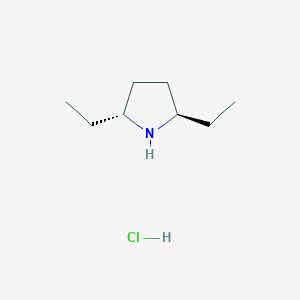
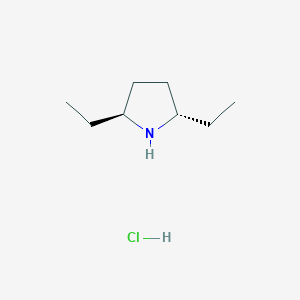
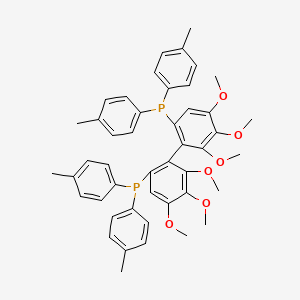
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
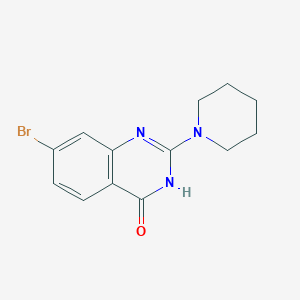
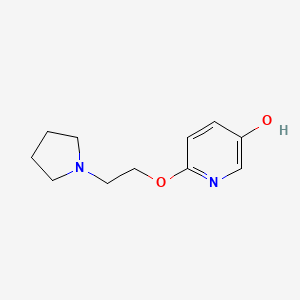
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
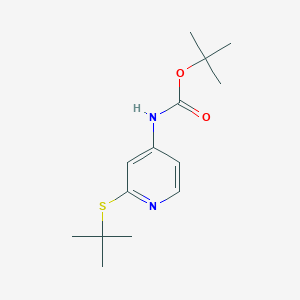
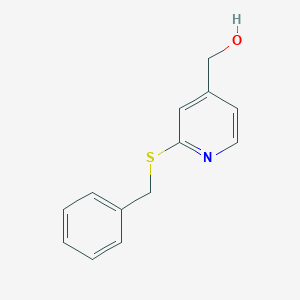
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)
